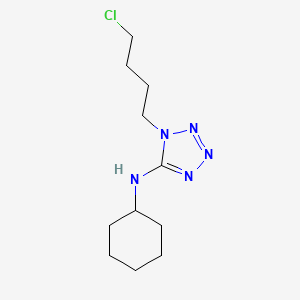
Fenofibric Acid Acyl-Beta-D-glucuronide Allyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenofibric Acid Acyl-Beta-D-glucuronide Allyl Ester is a complex organic compound with the molecular formula C₂₆H₂₇ClO₁₀ and a molecular weight of 534.94 g/mol. This compound is a derivative of fenofibric acid, which is widely used in the pharmaceutical industry for its lipid-lowering properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenofibric Acid Acyl-Beta-D-glucuronide Allyl Ester typically involves the esterification of fenofibric acid with allyl glucuronide. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar esterification techniques but with more stringent control over reaction parameters to ensure consistency and purity. The process involves the use of large reactors, continuous monitoring of reaction conditions, and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Fenofibric Acid Acyl-Beta-D-glucuronide Allyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenofibric Acid Acyl-Beta-D-glucuronide Allyl Ester has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of fenofibric acid derivatives.
Medicine: Investigated for its potential therapeutic effects in lipid-lowering treatments and other medical applications.
Industry: Utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and other related compounds.
Mechanism of Action
The mechanism by which Fenofibric Acid Acyl-Beta-D-glucuronide Allyl Ester exerts its effects involves its conversion to fenofibric acid in the body, which then acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to the regulation of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased HDL cholesterol levels.
Molecular Targets and Pathways:
PPARα: The primary molecular target, which regulates lipid metabolism.
Lipid Metabolism Pathways: Involves the breakdown of triglycerides and the synthesis of cholesterol.
Comparison with Similar Compounds
Fenofibrate: Another fenofibric acid derivative used for lipid-lowering effects.
Gemfibrozil: A fibrate drug used to reduce triglyceride levels.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C26H27ClO10 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H27ClO10/c1-4-13-34-23(32)22-20(30)19(29)21(31)24(35-22)36-25(33)26(2,3)37-17-11-7-15(8-12-17)18(28)14-5-9-16(27)10-6-14/h4-12,19-22,24,29-31H,1,13H2,2-3H3/t19-,20-,21+,22-,24-/m0/s1 |
InChI Key |
ZRQRPEQSPFAAFS-UOAPUEHGSA-N |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC=C)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)OCC=C)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15352240.png)



![[1-(2-Chloroethyl)pyrrolidin-2-yl]methanol](/img/structure/B15352256.png)




